Carbobenzyloxy-L-seryl-L-tyrosinamide
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Overview
Description
Carbobenzyloxy-L-seryl-L-tyrosinamide is a synthetic compound with the molecular formula C20H23N3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-seryl-L-tyrosinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-serine and L-tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-seryl-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenolysis using palladium on carbon (Pd/C) are typical.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Carbobenzyloxy-L-seryl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-seryl-L-tyrosinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-seryl-L-tyrosine: Similar in structure but differs in the presence of an amide group.
Carbobenzyloxy-L-seryl-L-phenylalanine: Contains phenylalanine instead of tyrosine.
Carbobenzyloxy-L-seryl-L-tryptophan: Contains tryptophan instead of tyrosine.
Uniqueness
Carbobenzyloxy-L-seryl-L-tyrosinamide is unique due to its specific combination of serine and tyrosine residues, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Properties
CAS No. |
114519-10-7 |
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Molecular Formula |
C20H23N3O6 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O6/c21-18(26)16(10-13-6-8-15(25)9-7-13)22-19(27)17(11-24)23-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,24-25H,10-12H2,(H2,21,26)(H,22,27)(H,23,28) |
InChI Key |
IDVLTNHLGZDZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
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